molecular formula C14H14F2N2O4 B060538 5-methoxycarbonyl-4-methoxymethyl-1,2,3,6-tetrahydro-2-oxo-6-(3,4-difluorophenyl)pyrimidine CAS No. 192574-28-0

5-methoxycarbonyl-4-methoxymethyl-1,2,3,6-tetrahydro-2-oxo-6-(3,4-difluorophenyl)pyrimidine

Cat. No. B060538
Key on ui cas rn: 192574-28-0
M. Wt: 312.27 g/mol
InChI Key: XVOMKCVOLOSQTJ-UHFFFAOYSA-N
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Patent
US06274585B1

Procedure details

To a well-stirred mixture of methyl 4-methoxyacetoacetate (50 g, 0.351 mol), 3,4-difluorobenzaldehyde (51.39 g, 0.351 mmol), and urea (31.64 g, 0.527 mole) in THF (300 mL) at room temperature were added copper(I) oxide (5.06 g, 0.035 mole) and acetic acid (2.05 mL) sequentially followed by dropwise addition of boron trifluoride diethyl etherate (56 mL, 0.456 mole). The mixture was stirred and refluxed for 8 h, whereupon TLC (1/1 EtOAc/hexanes) indicated completion of the reaction. It was cooled and poured into a mixture of ice and sodium bicarbonate (100 g) and the resulting mixture was filtered through Celite. The Celite pad was washed with dichloromethane (400 mL). The organic layer was separated from the filtrate and the aqueous layer was extracted with more dichloromethane (3×300 mL). The combined organic extracts were dried (sodium sulfate) and the solvent evaporated. The crude product was purified by flash column on silica gel using 50% ethyl acetate in hexanes and then ethyl acetate as eluents to give the product as a pale yellow foam, which on trituration with hexane became white powder (103.3 g, 94%). 1H NMR (CDCl3) δ 3.476 (s, 3H), 3.651 (s, 3H), 4.653 (s, 2H), 5.39 (s, 1H), 6.60 (br s, 1H, NH), 7.00-7.20 (m, 3H), 7.72 (br s, 1H, NH).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
51.39 g
Type
reactant
Reaction Step One
Name
Quantity
31.64 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
5.06 g
Type
catalyst
Reaction Step Five
Quantity
2.05 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4](=O)[CH2:5][C:6]([O:8][CH3:9])=[O:7].[F:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[F:20])[CH:15]=O.[NH2:21][C:22]([NH2:24])=[O:23].B(F)(F)F.CCOCC.C(=O)(O)[O-].[Na+]>C1COCC1.[Cu-]=O.C(O)(=O)C>[CH3:9][O:8][C:6]([C:5]1[CH:15]([C:14]2[CH:17]=[CH:18][C:19]([F:20])=[C:12]([F:11])[CH:13]=2)[NH:24][C:22](=[O:23])[NH:21][C:4]=1[CH2:3][O:2][CH3:1])=[O:7] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COCC(CC(=O)OC)=O
Name
Quantity
51.39 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1F
Name
Quantity
31.64 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
56 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
5.06 g
Type
catalyst
Smiles
[Cu-]=O
Name
Quantity
2.05 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered through Celite
WASH
Type
WASH
Details
The Celite pad was washed with dichloromethane (400 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the filtrate
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with more dichloromethane (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column on silica gel using 50% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=C(NC(NC1C1=CC(=C(C=C1)F)F)=O)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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